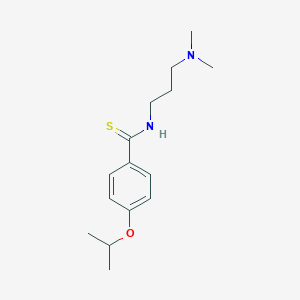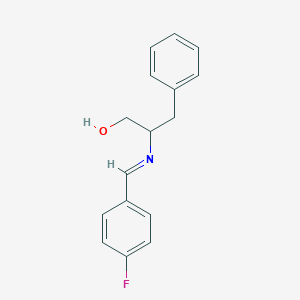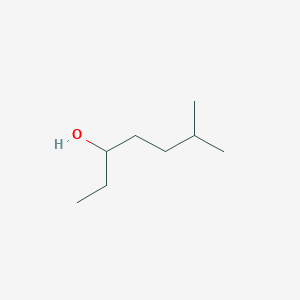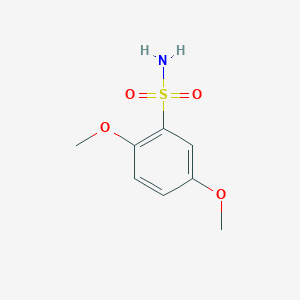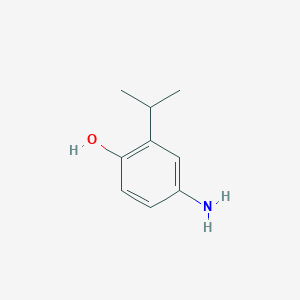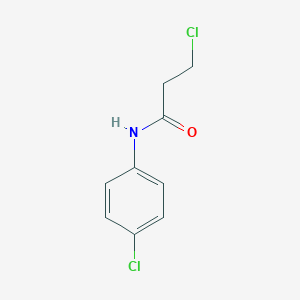![molecular formula C22H18 B102704 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene CAS No. 16726-72-0](/img/structure/B102704.png)
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene, also known as trans-stilbene, is a naturally occurring compound found in grapes, blueberries, and peanuts. It is a type of stilbenoid, which is a class of organic compounds that have a stilbene backbone. Trans-stilbene has been the subject of scientific research due to its potential health benefits and its use in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth. It has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
Trans-stilbene has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism, which may be beneficial for the prevention and treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-stilbene has several advantages for lab experiments. It is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has some limitations for lab experiments. It is poorly soluble in water, which can make it difficult to use in certain assays. It is also susceptible to degradation and oxidation, which can affect its activity.
Direcciones Futuras
There are several future directions for research on 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene. One area of research is the development of more efficient and selective synthesis methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene and its derivatives. Another area of research is the investigation of the potential health benefits of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene in humans. Clinical trials are needed to determine the safety and efficacy of 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene for the prevention and treatment of various diseases. Additionally, research is needed to identify the optimal dosages and delivery methods for 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene.
Métodos De Síntesis
Trans-stilbene can be synthesized through several methods, including the Wittig reaction, the Heck reaction, and the Suzuki-Miyaura coupling. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Heck reaction and the Suzuki-Miyaura coupling are palladium-catalyzed reactions that involve the coupling of an aryl halide with an alkene or an arylboronic acid.
Aplicaciones Científicas De Investigación
Trans-stilbene has been the subject of scientific research due to its potential health benefits. Studies have shown that 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzenene has anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential treatment for various types of cancer, including breast cancer, prostate cancer, and colon cancer.
Propiedades
Número CAS |
16726-72-0 |
|---|---|
Nombre del producto |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
Fórmula molecular |
C22H18 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+ |
Clave InChI |
IJAAWBHHXIWAHM-HEEUSZRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Otros números CAS |
1608-40-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



